molecular formula C20H18BrN3O5S B6498186 N-{3-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 941913-14-0

N-{3-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B6498186
CAS No.: 941913-14-0
M. Wt: 492.3 g/mol
InChI Key: HXFDHMSZVCDWTL-UHFFFAOYSA-N
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Description

N-{3-[1-(5-Bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with three key groups:

  • Position 1: A 5-bromofuran-2-carbonyl group, introducing steric bulk and electron-withdrawing properties.

Its synthesis likely involves multi-step reactions, including cyclocondensation for pyrazoline formation and nucleophilic substitutions for sulfonamide attachment. Crystallographic validation of analogous compounds (e.g., via SHELX software ) underscores the importance of precise structural characterization in such derivatives.

Properties

IUPAC Name

N-[3-[2-(5-bromofuran-2-carbonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O5S/c1-2-30(26,27)23-14-6-3-5-13(11-14)15-12-16(17-7-4-10-28-17)24(22-15)20(25)18-8-9-19(21)29-18/h3-11,16,23H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFDHMSZVCDWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Insights :

  • Bromofuran and nitrophenyl groups (target compound and ) likely increase reactivity in electrophilic environments.
  • Fluorobenzenesulfonyl () and isobutyryl () substituents modulate solubility and binding kinetics differently due to polarity and steric effects.

Position 5 Substituent Diversity

The substituent at position 5 of the pyrazole ring affects aromaticity and intermolecular interactions:

Compound Position 5 Substituent Key Features Reference
Target Compound Furan-2-yl Oxygen atom enables hydrogen bonding; reduced aromaticity compared to phenyl.
Derivatives 4-Bromophenyl Bromine enhances halogen bonding; phenyl increases aromatic stacking potential.
CCG-28511 () 2-Methylphenyl Methyl group introduces steric hindrance; enhances hydrophobicity.

Key Insights :

  • Furan-2-yl (target) may improve solubility relative to bromophenyl analogs ().
  • Methylphenyl groups () could enhance membrane permeability in biological systems.

Sulfonamide Group Modifications

The sulfonamide moiety is critical for solubility and target interactions:

Compound Sulfonamide Structure Key Features Reference
Target Compound Ethane-1-sulfonamide Longer alkyl chain balances hydrophilicity and lipophilicity.
CCG-28511 () Methanesulfonamide Shorter chain increases polarity; may reduce cell permeability.
Derivatives Benzenesulfonamide Aromatic sulfonamide enhances π-π stacking but reduces solubility.

Key Insights :

  • Ethane-1-sulfonamide (target) offers a compromise between solubility and bioavailability compared to methane () or benzene () variants.

Physical and Chemical Properties

  • Melting Points : Fluorinated sulfonamide derivatives (e.g., ) often exhibit higher melting points (>200°C) due to polar interactions .
  • Mass Spectrometry : Bromine’s isotopic signature (e.g., ) aids in structural confirmation via characteristic fragmentation patterns .
  • Solubility : Sulfonamide chain length (ethane vs. methane) and substituent polarity (furan vs. phenyl) critically influence aqueous solubility.

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